molecular formula C27H35FN2O4 B560428 (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide CAS No. 1378524-41-4

(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide

Cat. No.: B560428
CAS No.: 1378524-41-4
M. Wt: 470.585
InChI Key: JVRRRKAXHMGUHZ-XDJHFCHBSA-N
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Description

High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7
High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7;  High Quality Biochemicals for Research Uses

Scientific Research Applications

  • Neuroleptic Activity :

    • A study reported the synthesis and evaluation of benzamides, including compounds structurally related to the queried compound, as potential neuroleptics. These compounds were tested for their inhibitory effects on stereotyped behavior in rats, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).
    • Another research highlighted the neuroleptic properties of a similar benzamide, showing potent and long-lasting effects in inhibiting various behaviors induced by apomorphine and methamphetamine. This suggests its potential as a neuroleptic with selective antagonistic activity on dopamine receptors (Usuda et al., 2004).
  • Anticancer Activity :

    • A series of substituted benzamides, structurally related to the queried compound, were synthesized and evaluated for anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
  • Other Applications :

    • Research on similar benzamide derivatives has also explored their use in imaging studies, such as the development of molecular imaging probes for serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).
    • The potential use of related compounds in the development of new antimicrobial agents with antibiofilm properties has also been studied (Limban et al., 2011).

Mechanism of Action

Target of Action

VUF11207 TFA salt, also known as (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide, is a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7) . CXCR7 is a receptor for chemokines, which are signaling proteins secreted by cells. Its role involves regulating immune responses and mediating cell migration .

Mode of Action

VUF11207 interacts with its target, CXCR7, by binding to it . This binding induces the recruitment of β-arrestin2 to the CXCR7 . β-arrestin2 is a protein that regulates G protein-coupled receptor signaling. The recruitment of β-arrestin2 is followed by the internalization of the receptor . This means that the receptor is brought into the cell from the cell surface, which can lead to a decrease in cell surface expression of CXCR7 .

Biochemical Pathways

The binding of VUF11207 to CXCR7 and the subsequent recruitment of β-arrestin2 can affect various biochemical pathways. These pathways are primarily related to immune responses and cell migration, given the role of CXCR7 . .

Pharmacokinetics

Its solubility in water is reported to be 5 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of VUF11207’s action primarily involve changes in CXCR7 activity. By binding to CXCR7 and inducing the recruitment of β-arrestin2, VUF11207 can modulate the signaling pathways mediated by this receptor . This can lead to changes in immune responses and cell migration .

Properties

IUPAC Name

N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRRKAXHMGUHZ-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730917
Record name N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378524-41-4
Record name N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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